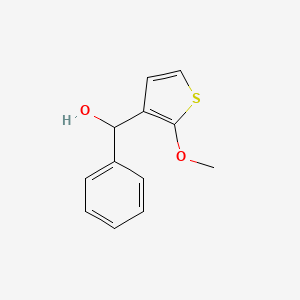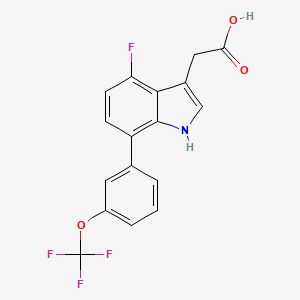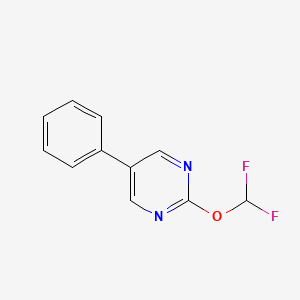![molecular formula C7H12N4O2 B13080259 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a triazole ring substituted with a dioxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,4-dioxane with a suitable triazole precursor. One common method involves the use of hydrazine derivatives and 1,4-dioxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron sulfate and Selectfluor, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.
Aplicaciones Científicas De Investigación
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The dioxane moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dioxan-2-ylmethyl-methyl-amine hydrochloride
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- Benzpyrimoxan
Uniqueness
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a dioxane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
1-(1,4-dioxan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2/c8-7-9-5-11(10-7)3-6-4-12-1-2-13-6/h5-6H,1-4H2,(H2,8,10) |
Clave InChI |
AHSVMWVSQCZLNW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CO1)CN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)









![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

